4-Bromo-2-(1,3-dioxolan-2-yl)-5-iodothiazole
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Overview
Description
4-Bromo-2-(1,3-dioxolan-2-yl)-5-iodothiazole is a heterocyclic compound that features both bromine and iodine atoms attached to a thiazole ring, with a dioxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(1,3-dioxolan-2-yl)-5-iodothiazole typically involves multi-step organic reactions. One common method includes the bromination and iodination of a thiazole precursor, followed by the introduction of the dioxolane group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-(1,3-dioxolan-2-yl)-5-iodothiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: Suzuki-Miyaura coupling is a notable reaction for forming carbon-carbon bonds using this compound.
Common Reagents and Conditions:
Substitution: Organolithium or Grignard reagents in anhydrous solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products: The major products formed depend on the specific reactions and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds .
Scientific Research Applications
4-Bromo-2-(1,3-dioxolan-2-yl)-5-iodothiazole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(1,3-dioxolan-2-yl)-5-iodothiazole involves its interaction with specific molecular targets. The presence of bromine and iodine atoms allows for unique binding properties with enzymes and receptors, potentially affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
4-Bromo-2-(1,3-dioxolan-2-yl)-N,N-Dimethylaniline: Shares the dioxolane and bromine moieties but differs in the presence of a dimethylaniline group.
4-Bromo-3-(1,3-dioxolan-2-yl)phenol: Contains a phenol group instead of the thiazole ring.
Properties
Molecular Formula |
C6H5BrINO2S |
---|---|
Molecular Weight |
361.99 g/mol |
IUPAC Name |
4-bromo-2-(1,3-dioxolan-2-yl)-5-iodo-1,3-thiazole |
InChI |
InChI=1S/C6H5BrINO2S/c7-3-4(8)12-5(9-3)6-10-1-2-11-6/h6H,1-2H2 |
InChI Key |
MBFPOPXNKHMIIO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=NC(=C(S2)I)Br |
Origin of Product |
United States |
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